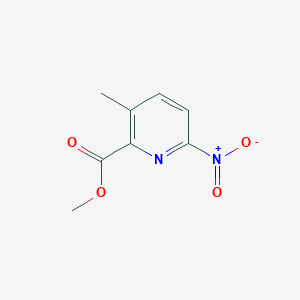

Methyl 3-methyl-6-nitropicolinate

Description

Properties

IUPAC Name |

methyl 3-methyl-6-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)9-7(5)8(11)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAJAKAAGMGPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496643 | |

| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342622-72-4 | |

| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-methyl-6-nitropicolinate via Palladium-Catalyzed Methoxycarbonylation

Abstract

This technical guide provides an in-depth exploration of the synthesis of methyl 3-methyl-6-nitropicolinate, a valuable intermediate in medicinal and organic chemistry.[1] The primary focus is on the palladium-catalyzed methoxycarbonylation of 2-chloro-3-methyl-6-nitropyridine. This document will detail the underlying reaction mechanisms, provide a robust and validated experimental protocol, discuss critical safety considerations, and outline analytical techniques for the comprehensive characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this synthetic transformation.

Introduction: The Significance of Substituted Picolinates

This compound serves as a key building block in the synthesis of more complex molecules due to its versatile molecular framework, which includes a methyl ester and a nitro group on a picolinate core.[1] Picolinates, and their derivatives, are integral components in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for fine-tuning of the molecule's electronic and steric properties, making them indispensable in modern synthetic chemistry. The specific target of this guide, this compound, holds potential as a precursor for various bioactive compounds.

The Synthetic Strategy: Palladium-Catalyzed Methoxycarbonylation

The conversion of 2-chloro-3-methyl-6-nitropyridine to this compound is most effectively achieved through a palladium-catalyzed methoxycarbonylation reaction. This powerful method facilitates the introduction of a methoxycarbonyl group at the 2-position of the pyridine ring, replacing the chloro substituent. Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to construct carbon-carbon and carbon-heteroatom bonds.[2][3][4]

Unraveling the Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed methoxycarbonylation of aryl halides, such as 2-chloro-3-methyl-6-nitropyridine, involves a series of well-defined steps within a catalytic cycle. While multiple pathways can be operative depending on the specific reaction conditions, the "hydride cycle" is often a key pathway.[5][6]

A simplified representation of the catalytic cycle is as follows:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloro-3-methyl-6-nitropyridine) in an oxidative addition step to form a Pd(II) intermediate.

-

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium complex.

-

Methanolysis: The acyl-palladium intermediate reacts with methanol. This step is often the rate-determining step and can be facilitated by a base. The base assists in the deprotonation of methanol, making it a more potent nucleophile.

-

Reductive Elimination: The final product, this compound, is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Catalytic Cycle" { layout=circo; node [shape=box, style=rounded]; "Pd(0)" -> "Oxidative Addition" [label="Ar-X"]; "Oxidative Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "CO Insertion" [label="CO"]; "CO Insertion" -> "Ar-CO-Pd(II)-X"; "Ar-CO-Pd(II)-X" -> "Methanolysis" [label="MeOH, Base"]; "Methanolysis" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)" [label="Ar-COOMe"]; } caption: "Simplified Palladium-Catalyzed Methoxycarbonylation Cycle"

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol has been designed for robustness and reproducibility.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-chloro-3-methyl-6-nitropyridine | >98% | Commercially Available | Starting material. |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst. |

| 1,3-Bis(diphenylphosphino)propane (dppp) | >98% | Commercially Available | Ligand. |

| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercially Available | Base. |

| Methanol (MeOH) | Anhydrous | Commercially Available | Reagent and solvent. |

| Toluene | Anhydrous | Commercially Available | Co-solvent. |

| Carbon Monoxide (CO) | High Purity | Gas Supplier | Reagent. |

| Diethyl ether | Anhydrous | Commercially Available | For workup. |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - | For workup. |

| Brine | Laboratory Prepared | - | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge.

-

Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.).

-

Inert atmosphere setup (e.g., Schlenk line or glovebox).

-

Rotary evaporator.

-

Column chromatography setup.

-

Analytical instrumentation (NMR spectrometer, GC-MS, IR spectrometer).

Detailed Synthesis Procedure

dot graph "Experimental Workflow" { rankdir=LR; node [shape=box, style=rounded]; subgraph "cluster_0" { label = "Reaction Setup"; "Charge Autoclave" -> "Degas"; "Degas" -> "Pressurize with CO"; } subgraph "cluster_1" { label = "Reaction"; "Heat and Stir"; } subgraph "cluster_2" { label = "Workup"; "Cool and Vent" -> "Filter" -> "Concentrate" -> "Extract" -> "Dry and Evaporate"; } subgraph "cluster_3" { label = "Purification"; "Column Chromatography"; } "Pressurize with CO" -> "Heat and Stir"; "Heat and Stir" -> "Cool and Vent"; "Dry and Evaporate" -> "Column Chromatography"; } caption: "Experimental Workflow for Synthesis"

Step 1: Reaction Setup

-

To a high-pressure autoclave, add 2-chloro-3-methyl-6-nitropyridine (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (0.04 eq).

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene and anhydrous methanol (typically a 1:1 to 1:4 v/v ratio).

-

Add triethylamine (2.0 eq) to the reaction mixture.

-

Seal the autoclave and purge with carbon monoxide gas several times to remove any residual air.

-

Pressurize the autoclave with carbon monoxide to the desired pressure (typically 10-20 atm).

Step 2: Reaction

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots (if the setup allows) and analyzing them by GC-MS or TLC.

Step 3: Workup

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

Open the autoclave and dilute the reaction mixture with diethyl ether.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel.

-

A gradient elution system, typically starting with a low polarity eluent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to isolate the desired product.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a solid.

Safety and Handling: A Critical Overview

4.1. Reagent-Specific Hazards

-

2-chloro-3-methyl-6-nitropyridine: This compound is an irritant and should be handled with care. Avoid contact with skin and eyes, and prevent inhalation of dust.

-

Carbon Monoxide (CO): Carbon monoxide is a highly toxic, odorless, and colorless gas. All operations involving CO must be conducted in a well-ventilated fume hood with a CO detector present.

-

Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust.

-

Triethylamine: This is a corrosive and flammable liquid with a strong, unpleasant odor. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

-

Solvents: Toluene and methanol are flammable and have associated health risks. Avoid inhalation of vapors and skin contact.

4.2. General Laboratory Safety Practices

-

Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ensure that all operations are performed in a well-ventilated fume hood.

-

Be familiar with the location and operation of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.[7]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization of this compound

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl ester protons (~3.9 ppm), a singlet for the methyl group on the pyridine ring (~2.6 ppm), and two doublets in the aromatic region for the pyridine protons. |

| ¹³C NMR | A signal for the carbonyl carbon of the ester (~165 ppm), a signal for the methyl ester carbon (~53 ppm), a signal for the methyl group on the ring, and distinct signals for the aromatic carbons of the pyridine ring. The presence of the nitro group will influence the chemical shifts of the ring carbons.[8] |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), and strong absorptions for the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (C₈H₈N₂O₄, M.W. 196.16 g/mol ) should be observed.[1] |

Physical Properties

| Property | Value |

| CAS Number | 342622-72-4[1] |

| Molecular Weight | 196.16 g/mol [1] |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | To be determined experimentally. |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound from 2-chloro-3-methyl-6-nitropyridine via a palladium-catalyzed methoxycarbonylation reaction. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol and safety guidelines, researchers can confidently and efficiently synthesize this valuable chemical intermediate. The analytical data provided serves as a benchmark for the successful characterization of the final product, ensuring its suitability for further applications in research and development.

References

-

Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]

-

Gere, D., Sranko, D. F., & Kollár, L. (2020). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 10(10), 5646-5655. [Link]

-

Kiss, G. (2001). Palladium-Catalyzed Reppe Carbonylation. Chemical Reviews, 101(11), 3435-3456. [Link]

-

Kundu, S. K., & Beller, M. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. Chemical Science, 9(7), 1791-1797. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Yadav, V. K., & Kumar, N. V. (2012). Recent developments in palladium catalysed carbonylation reactions. RSC Advances, 2(20), 7650-7673. [Link]

-

Dong, J., & Li, Y. (2022). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 87(15), 9699–9716. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. aiinmr.com [aiinmr.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 3-methyl-6-nitropicolinate

Executive Summary: Methyl 3-methyl-6-nitropicolinate is a substituted pyridine derivative that serves as a highly versatile intermediate in synthetic organic and medicinal chemistry. Its molecular framework, which combines a picolinate ester, a methyl group, and a nitro group, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, chemical reactivity, and applications in research, with a particular focus on its potential in drug discovery programs. The information herein is synthesized for researchers, chemists, and drug development professionals to facilitate its effective use as a chemical building block.

Introduction and Molecular Profile

This compound (CAS No. 342622-72-4) is a heterocyclic compound whose value lies in its potential as a precursor for more complex molecular architectures.[1] The pyridine core is a common motif in pharmaceuticals, and the specific arrangement of substituents on this molecule—an ester at the 2-position, a methyl group at the 3-position, and an electron-withdrawing nitro group at the 6-position—creates a unique electronic and steric profile. This profile makes it a valuable starting point for generating libraries of novel compounds for screening, particularly in the development of agents with potential central nervous system (CNS) activity.[1]

Physicochemical and Handling Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data from chemical suppliers.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | methyl 3-methyl-6-nitropyridine-2-carboxylate | [1] |

| CAS Number | 342622-72-4 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1][3] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| InChI Key | OSAJAKAAGMGPQC-UHFFFAOYSA-N | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage | Sealed in dry, 2-8°C | [2] |

Safety and Handling

As a laboratory chemical, this compound should be handled with care. It is intended for research use only.[1] Standard laboratory safety protocols should be strictly followed.

| Precaution | Details | Reference |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [4][5] |

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | [4][6] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. | [5][6] |

| Incompatibilities | Strong bases and strong oxidizing agents. | [5][6] |

Synthesis and Manufacturing Insights

Proposed Synthetic Workflow

The causality behind this proposed multi-step synthesis lies in the controlled introduction of functional groups onto the pyridine ring, starting from a simpler, readily available material. Nitration is a key step that installs the activating nitro group, which then directs subsequent chemistry.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Esterification of 3-Methyl-6-nitropicolinic Acid

This protocol is adapted from a standard Fischer esterification procedure for a structurally related compound, methyl 6-methylnicotinate.[1][7] The use of concentrated sulfuric acid is critical as it acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol.

Materials:

-

3-Methyl-6-nitropicolinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-methyl-6-nitropicolinic acid (1.0 eq) in methanol (approx. 15-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.2 eq) at 0°C (ice bath).

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

-

Carefully neutralize the residue by adding it to an ice-cold saturated aqueous NaHCO₃ solution until the pH is ~7-8. Causality: This step quenches the acid catalyst and deprotonates any remaining carboxylic acid to facilitate its removal from the organic phase.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via column chromatography or recrystallization as necessary to obtain pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional groups: the nitro group, the methyl ester, and the substituted pyridine ring.

Caption: Core reaction pathways of this compound.

-

Nitro Group Reduction: The nitro group is a powerful electron-withdrawing group that can be readily reduced to a primary amine.[1] This transformation is fundamental in drug development, as the resulting amino group serves as a handle for amide bond formation, reductive amination, or diazotization, enabling the synthesis of a wide array of derivatives.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the parent carboxylic acid under either acidic or basic conditions.[1] This reaction is often a necessary step to unmask the carboxylic acid for subsequent coupling reactions, such as the formation of amides with various amines. Careful selection of conditions is required to avoid unwanted side reactions on the sensitive pyridine ring.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is electron-deficient, and this effect is greatly amplified by the presence of the strongly deactivating nitro group. This high degree of activation makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.[8] This allows for the displacement of the nitro group or other leaving groups that could be installed on the ring, providing a pathway to further functionalize the core structure.[9]

Spectroscopic Characterization (Predicted)

For a molecule to be used with confidence in a synthetic sequence, its structure must be unambiguously confirmed. While experimental spectra are not publicly available, the expected spectroscopic signatures can be reliably predicted.

| Spectroscopy | Predicted Signatures |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.5-8.5 ppm).- Ester Methyl: A singlet at ~3.9-4.1 ppm (3H).- Ring Methyl: A singlet at ~2.5-2.7 ppm (3H). |

| ¹³C NMR | - Carbonyl Carbon: Signal at ~165-170 ppm.- Aromatic Carbons: Multiple signals in the ~120-160 ppm range.- Ester Methyl Carbon: Signal at ~52-55 ppm.- Ring Methyl Carbon: Signal at ~18-22 ppm. |

| IR (Infrared) | - C=O Stretch (Ester): Strong absorption at ~1720-1740 cm⁻¹.- N-O Stretch (Nitro): Two strong absorptions at ~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric).- C-O Stretch (Ester): Absorption at ~1200-1300 cm⁻¹.- Aromatic C=C/C=N: Absorptions in the ~1400-1600 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z = 196.- Key Fragments: Loss of methoxy group [M-31]⁺, loss of nitro group [M-46]⁺, loss of carbomethoxy group [M-59]⁺. |

Conclusion

This compound is a strategically important chemical intermediate. Its well-defined structure offers chemists predictable reactivity at three distinct sites, enabling a modular approach to the synthesis of complex molecules. This versatility makes it an exceptionally valuable building block for constructing compound libraries aimed at discovering new therapeutic agents. The synthetic pathways and reaction mechanisms detailed in this guide provide a solid foundation for researchers to incorporate this compound into their drug discovery and development programs.

References

- Benchchem. (n.d.). This compound | 342622-72-4.

- BLD Pharm. (n.d.). 342622-72-4|this compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-nitrobenzoate.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Methyl-6-nitrobenzoic anhydride.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 6-methylnicotinate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - methyl nicotinate.

- BLD Pharm. (n.d.). 21203-64-5|6-Methyl-3-nitropicolinic acid.

- AiFChem. (n.d.). 1427195-24-1 | Methyl 6-methoxy-3-nitropicolinate.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry.

- Bryan, N. S. (2011). Application of nitric oxide in drug discovery and development. Expert Opinion on Drug Discovery.

- Bryan, N. S. (2011). Application of nitric oxide in drug discovery and development. PubMed.

- MedChemExpress. (2024). Methyl 6-methylnicotinate-SDS.

- Fluorochem. (n.d.). METHYL 6-METHYL-5-NITROPICOLINATE.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- ChemicalBook. (n.d.). Methyl 6-methylnicotinate synthesis.

- ChemSynthesis. (n.d.). methyl 5-methyl-6-nitronicotinate.

- Ghasemzadeh, M. A., & Maroof, P. (2020). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances.

- Mitoraj, M. P., Sadowski, B., & Szostak, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.

- Net-Com. (2025). Methyl 6-methylnicotinate: Comprehensive Overview and Applications.

- Nakayama, K., & Suzuki, H. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules.

- National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem.

- Premier Group of Industries. (n.d.). Methyl -6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-nitro-, methyl ester. NIST WebBook.

- ChemicalBook. (n.d.). Methyl 3-nitrobenzoate(618-95-1) IR Spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 342622-72-4|this compound|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-methyl-6-nitropicolinate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Methyl 3-methyl-6-nitropicolinate is a substituted nitropyridine ester that serves as a versatile intermediate in medicinal and organic chemistry.[1] Its molecular architecture, which includes a methyl ester, a nitro group, and a methyl group on a pyridine core, offers multiple reaction sites for chemical modification. This makes it a valuable building block for the synthesis of complex molecular libraries aimed at drug discovery programs, particularly for agents targeting the central nervous system (CNS).[1] This guide provides an in-depth analysis of its chemical identity, a proposed synthetic pathway based on established chemical principles, predicted analytical characterization, and its strategic application in modern drug development.

Chemical Identity and Properties

IUPAC Nomenclature and Structure

The formal IUPAC name for the compound is methyl 3-methyl-6-nitropyridine-2-carboxylate .[1] The structure consists of a pyridine ring substituted at the 2-position with a methyl carboxylate group, at the 3-position with a methyl group, and at the 6-position with a nitro group.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 342622-72-4 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1] |

| InChI Key | OSAJAKAAGMGPQC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)C1=C(C)C=C(N=C1)[O-] | [1] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Purification

The synthesis of substituted pyridine rings like that in this compound is a strategic challenge due to the electronic properties of the ring.[1] A robust and common approach involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. The electron-withdrawing nature of the ring nitrogen and the nitro group activates the ring, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.[1]

Retrosynthetic Analysis and Strategic Approach

Our retrosynthetic strategy disconnects the target molecule at the ester and nitro functionalities, identifying a key halogenated pyridine intermediate. This approach leverages commercially available starting materials and well-established, high-yielding transformations.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol describes a plausible, multi-step synthesis starting from 2-amino-3-methylpyridine. Each step is chosen for its reliability and scalability in a research setting.

Step 1: Nitration of 2-Amino-3-methylpyridine

-

Rationale: Introduction of the nitro group is a critical first step. The amino group is a strong activating group, directing the electrophilic nitration.

-

Procedure:

-

Cool a stirred solution of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 2-amino-3-methylpyridine (1.0 eq) portion-wise, maintaining the temperature below 10°C.

-

Once addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid, keeping the temperature below 10°C.

-

Stir the reaction mixture at 0-5°C for 2-3 hours until TLC analysis indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until pH 7-8.

-

Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-methyl-6-nitropyridine.

-

Step 2: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

-

Rationale: Conversion of the amino group to a hydroxyl group is achieved via a diazonium salt intermediate, which is then displaced by water.

-

Procedure:

-

Dissolve the product from Step 1 in aqueous H₂SO₄ at 0°C.

-

Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below 5°C.

-

Stir for 30 minutes, then heat the mixture to 80-90°C until nitrogen evolution ceases.

-

Cool the mixture and extract the product, 2-hydroxy-3-methyl-6-nitropyridine, with a suitable organic solvent.

-

Step 3: Chlorination of the Hydroxypyridine

-

Rationale: The hydroxyl group is converted to a better leaving group (chloride) to facilitate the subsequent nucleophilic substitution for the introduction of the carboxylate functionality.

-

Procedure:

-

Reflux the 2-hydroxy-3-methyl-6-nitropyridine from Step 2 in excess phosphorus oxychloride (POCl₃) for 3-4 hours.

-

Cool the reaction and carefully quench by pouring it onto ice.

-

Neutralize with a base and extract the product, 2-chloro-3-methyl-6-nitropyridine, with dichloromethane.

-

Step 4: Palladium-Catalyzed Carbonylation and Esterification

-

Rationale: This modern cross-coupling method directly converts the aryl chloride to the methyl ester in a one-pot reaction using carbon monoxide and methanol.

-

Procedure:

-

To a pressure vessel, add the 2-chloro-3-methyl-6-nitropyridine (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., triethylamine), and methanol.

-

Pressurize the vessel with carbon monoxide (CO) gas (50-100 psi).

-

Heat the reaction to 80-100°C and stir for 12-24 hours.

-

Cool the vessel, vent the CO gas in a fume hood, and filter the reaction mixture through celite.

-

Concentrate the filtrate and purify the crude product via column chromatography.

-

Purification and Characterization Workflow

A systematic workflow is essential to ensure the final compound's purity, which is critical for its use in drug discovery screenings.

Caption: General workflow for purification and quality control.

Spectroscopic and Analytical Characterization

While specific experimental data is proprietary to individual labs, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are vital for researchers to confirm the identity and purity of their synthesized compound.

| Technique | Predicted Signature |

| ¹H NMR | - Aromatic protons (~7.5-8.5 ppm).- Methyl ester singlet (~3.9 ppm, 3H).- Pyridine methyl singlet (~2.5 ppm, 3H). |

| ¹³C NMR | - Carbonyl carbon (~165 ppm).- Aromatic carbons (~120-160 ppm).- Methyl ester carbon (~53 ppm).- Pyridine methyl carbon (~18 ppm). |

| IR (cm⁻¹) | - Strong C=O stretch (ester) at ~1720-1740 cm⁻¹.- Strong asymmetric and symmetric N-O stretches (nitro) at ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 196. |

Reactivity and Role in Drug Discovery

Key Chemical Transformations

The utility of this compound as a scaffold lies in the selective reactivity of its functional groups.[1]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This resulting aniline is a key nucleophile for building amides, sulfonamides, and ureas, vastly expanding the accessible chemical space.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form an amide library, a common strategy in lead optimization.[1]

Application as a Scaffold in Medicinal Chemistry

Nitropyridine derivatives are prevalent in medicinal chemistry. This specific scaffold is valuable for several reasons:

-

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, improving properties like solubility and metabolic stability.

-

Vectorial Chemical Space: The defined substitution pattern allows for controlled, directional expansion of the molecule to probe specific pockets of a biological target.

-

CNS Activity: As noted, related compounds are explored for CNS activity, suggesting this scaffold may be suitable for developing novel therapeutics for neurological disorders.[1]

The "Magic Methyl" Effect

The introduction of a methyl group into a drug candidate can have profound and sometimes unexpected benefits, a phenomenon often called the "magic methyl" effect.[3] The 3-methyl group in this scaffold can play several critical roles:

-

Improved Metabolic Stability: The methyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of adjacent functional groups.

-

Enhanced Potency: By occupying a small hydrophobic pocket in a target protein, the methyl group can significantly increase binding affinity.[4]

-

Modulation of Conformation: The methyl group can restrict the rotation of the adjacent ester group, locking the molecule into a more biologically active conformation.[3]

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound must be consulted, related nitro-aromatic and pyridine ester compounds are known to cause skin, eye, and respiratory irritation.[5][6][7][8] Nitro compounds should be handled with care as they can be energetic.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Spill Response: In case of a spill, collect the material using dry methods to avoid creating dust and dispose of it as hazardous waste.[5]

Storage Conditions

To ensure chemical stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term stability.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its combination of reactive sites and the subtle but powerful influence of its methyl group make it a highly valuable tool for researchers and scientists in drug development. Understanding its synthesis, characterization, and chemical reactivity allows for its full potential to be harnessed in the creation of novel therapeutics.

References

- Benchchem. (n.d.). This compound | 342622-72-4.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Angene Chemical. (2024). Safety Data Sheet.

- BLD Pharm. (n.d.). 342622-72-4|this compound.

- PubMed. (2013). [Application of methyl in drug design].

- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- Hilaris Publisher. (n.d.). The Role of Methyl-containing Pharmaceuticals in Modern Medicine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 342622-72-4|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to Methyl 3-methyl-6-nitropicolinate (CAS 342622-72-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-6-nitropicolinate, registered under CAS number 342622-72-4, is a nitropicolinate ester of significant interest in medicinal and organic chemistry. Its molecular architecture, featuring a pyridine core functionalized with a methyl ester, a methyl group, and a nitro group, renders it a versatile synthetic intermediate. This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and potential biological significance. While specific research on this compound is limited, this document consolidates available data and draws logical inferences from structurally related nitropyridine derivatives to offer a thorough technical resource for researchers. The methodologies and characterization techniques detailed herein are foundational for its application in the synthesis of more complex molecules, particularly those with potential activity in the central nervous system (CNS).

Introduction: The Chemical Identity of CAS 342622-72-4

This compound is classified as a nitropicolinate ester. The pyridine ring, an essential scaffold in numerous pharmaceuticals, is rendered electron-deficient by the presence of the nitro group, influencing its reactivity and making it a key building block in drug discovery programs.[1] The strategic placement of the methyl and methyl ester functionalities provides additional sites for chemical modification, allowing for the generation of diverse molecular libraries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 342622-72-4 | Internal |

| IUPAC Name | methyl 3-methyl-6-nitropyridine-2-carboxylate | Internal |

| Molecular Formula | C₈H₈N₂O₄ | Internal |

| Molecular Weight | 196.16 g/mol | Internal |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis can be envisioned as a multi-step process, likely starting from a commercially available substituted pyridine.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific target molecule.

Step 1: Nitration of 2-Amino-3-methylpyridine

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-3-methylpyridine.

-

Maintain the temperature while adding a mixture of concentrated nitric acid and sulfuric acid dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the nitrated product.

-

Filter, wash with cold water, and dry the crude 2-amino-3-methyl-6-nitropyridine.

Step 2: Diazotization and Hydrolysis

-

Dissolve the nitrated amine in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

After the addition, warm the mixture to facilitate the conversion of the diazonium salt to the corresponding hydroxyl compound, 3-methyl-6-nitro-2-hydroxypyridine.

Step 3: Halogenation

-

Treat the hydroxypyridine derivative with a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloro-3-methyl-6-nitropyridine. This step provides a reactive handle for the subsequent esterification.

Step 4: Esterification

-

Reflux the 2-chloro-3-methyl-6-nitropyridine in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).[2]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[3][4]

Protocol:

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture).[5][6]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and purity of the synthesized this compound.

Caption: Analytical workflow for the characterization of the synthesized compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for all eight carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the methyl ester carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (196.16 g/mol ) and characteristic fragmentation patterns for a nitropicolinate ester. |

| HPLC/GC | A single major peak indicating the purity of the compound. |

| FTIR | Characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, and C-H and C=C/C=N stretches of the aromatic ring. |

Potential Biological Significance and Applications

Nitropyridine derivatives are a cornerstone in the synthesis of a wide range of biologically active molecules.[7] They have been utilized as precursors for compounds with diverse activities, including antitumor, antiviral, and anti-neurodegenerative properties.[7]

Inferred Mechanism of Action and Biological Targets

The biological activity of compounds derived from this compound would be highly dependent on the subsequent modifications to the core structure. The nitro group can be reduced to an amino group, which is a common functional group in many biologically active compounds and can participate in hydrogen bonding with biological targets. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, further diversifying the potential interactions.

Given that nitropyridine derivatives are used to synthesize compounds with potential CNS activity, it is plausible that molecules derived from this intermediate could target receptors, enzymes, or ion channels within the central nervous system.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 3. mt.com [mt.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Methyl 3-methyl-6-nitropicolinate as a Chemical Building Block

Introduction: Unveiling a Versatile Heterocyclic Intermediate

In the landscape of modern organic and medicinal chemistry, the strategic design and synthesis of complex molecules are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals, agrochemicals, and functional materials. Among the vast array of available synthetic intermediates, Methyl 3-methyl-6-nitropicolinate emerges as a uniquely valuable building block. Its molecular architecture, featuring a pyridine ring adorned with a methyl ester, a methyl group, and a nitro group, provides a confluence of reactive sites that can be selectively manipulated to construct diverse and intricate molecular targets.[1]

This guide provides an in-depth exploration of this compound, delving into its synthesis, reactivity, and strategic applications. We will examine the causality behind experimental choices for its transformation and present actionable protocols for its use, thereby offering researchers and drug development professionals a comprehensive resource for leveraging this potent chemical entity.

Part 1: Physicochemical Properties and Synthesis

Molecular Profile

This compound (CAS No. 342622-72-4) possesses a distinct electronic and steric profile that dictates its reactivity.

| Property | Value |

| IUPAC Name | methyl 3-methyl-6-nitropyridine-2-carboxylate |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

The pyridine core, being an electron-deficient heterocycle, is further deactivated towards electrophilic substitution by the potent electron-withdrawing nitro group.[2] Conversely, this electronic arrangement significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[2][3] The methyl ester at the 2-position and the methyl group at the 3-position introduce steric considerations and offer additional sites for chemical modification.

Synthetic Strategies

The synthesis of this compound itself requires a multi-step approach, often starting from more readily available pyridine derivatives. A common strategy involves the construction of the substituted pyridine ring followed by functional group interconversion.

A plausible synthetic route, based on related structures, begins with the nitration of 2-amino-6-methylpyridine.[1] This is followed by a diazotization reaction to yield 2-hydroxy-3-nitro-6-methylpyridine, which is then chlorinated to produce the key intermediate, 2-chloro-3-methyl-6-nitropyridine.[1] Subsequent reaction with a suitable cyanide source, followed by hydrolysis and esterification, or a direct carboxylation-esterification sequence, would yield the target molecule.

Caption: A plausible synthetic pathway to this compound.

Part 2: The Three Pillars of Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity of its three primary functional groups: the nitro group, the methyl ester, and the ring-bound methyl group. This section will explore the key transformations for each, providing the rationale behind common experimental choices.

The Nitro Group: A Gateway to Amines and SNAr

The nitro group is arguably the most versatile handle on the molecule, offering two primary avenues for functionalization: reduction to an amine and participation in nucleophilic aromatic substitution.

2.1.1. Reduction to Methyl 6-amino-3-methylpicolinate

The conversion of the nitro group to an amino group is a cornerstone transformation in the synthesis of pharmaceuticals and other bioactive molecules.[2][4] The resulting aminopyridines are crucial building blocks.[2]

Causality in Reagent Selection:

-

Catalytic Hydrogenation: This is a clean and efficient method.[5] Catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide are highly effective.[1][5] The choice of catalyst and hydrogen source (e.g., H₂ gas, hydrazine hydrate) depends on the presence of other reducible functional groups.[1][4] For instance, using Pd/C with hydrazine hydrate can offer selectivity, especially in the presence of sensitive groups like halogens.[4]

-

Metal/Acid Reduction: A classic and cost-effective method involves using metals like iron, tin, or zinc in an acidic medium (e.g., HCl, acetic acid).[2][5] Reduction with iron scrap and hydrochloric acid is often preferred in industrial settings because the generated FeCl₂ hydrolyzes to release HCl, meaning only a catalytic amount of acid is needed to initiate the reaction.[5]

Caption: Key transformations of the nitro group.

2.1.2. Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the 6-position where the nitro group resides.[2][3] This allows for the displacement of the nitro group by a variety of nucleophiles.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized onto the oxygen atoms of the nitro group.[7] In the second step, the aromaticity is restored by the expulsion of the nitrite leaving group.

This reaction is highly valuable for introducing oxygen, nitrogen, and sulfur nucleophiles, thereby creating diverse libraries of substituted picolinates.[1]

The Methyl Ester: A Handle for Amidation and Hydrolysis

The methyl ester at the 2-position is a classic functional group that provides a reliable route to amides and carboxylic acids.

2.2.1. Amidation

Direct amidation of the ester with primary or secondary amines is a fundamental transformation for building complexity and is prevalent in the synthesis of N-methyl amides found in many pharmaceutical molecules.[8] This reaction is typically driven by heating the ester with the desired amine, sometimes with the aid of a catalyst. The use of reagents like methyltrimethoxysilane (MTM) can facilitate direct amidation of the corresponding carboxylic acid under mild conditions.[9][10]

2.2.2. Hydrolysis

Saponification of the methyl ester using a base like sodium hydroxide or lithium hydroxide, followed by acidic workup, provides the corresponding carboxylic acid, 3-methyl-6-nitropicolinic acid. This carboxylic acid can then be activated (e.g., as an acid chloride or using peptide coupling reagents) for subsequent reactions, offering a different synthetic strategy compared to direct amidation of the ester.

Caption: Primary reactions of the methyl ester group.

The Ring Methyl Group: A Site for Further Functionalization

While less reactive than the nitro or ester groups, the methyl group at the 3-position is not inert. It can serve as a handle for introducing further functionality through reactions such as oxidation or halogenation.[1] Late-stage C-H functionalization of methyl groups is a growing area of interest for diversifying complex molecules.[11] For example, free-radical halogenation (e.g., using N-bromosuccinimide) can introduce a benzylic-type bromide, which is a versatile intermediate for subsequent nucleophilic substitutions.

Part 3: Experimental Protocols

The following protocols are provided as validated starting points for key transformations of this compound. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reduction of the Nitro Group using Catalytic Hydrogenation

Objective: To synthesize Methyl 6-amino-3-methylpicolinate.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol (solvent)

-

Hydrazine hydrate (4-5 eq) or a hydrogen gas source

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in methanol (approx. 10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C to the solution.

-

If using hydrazine hydrate, add it dropwise to the stirred suspension at room temperature. The reaction is often exothermic.[1] Heat the mixture to reflux (typically 60-70°C) and monitor the reaction progress by TLC.

-

If using hydrogen gas, flush the flask with an inert gas (N₂ or Ar), then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature or with gentle heating.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake wet with solvent.

-

Wash the filter cake with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR (disappearance of the nitroaromatic protons and appearance of a broad singlet for the -NH₂ group) and mass spectrometry (correct molecular ion for the amino product).

Protocol 2: Hydrolysis of the Methyl Ester

Objective: To synthesize 3-methyl-6-nitropicolinic acid.

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5-2.0 eq)

-

Methanol/Water or THF/Water solvent mixture

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound in a mixture of methanol and water (e.g., 3:1 ratio).

-

Add a solution of sodium hydroxide in water to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Stir the cold suspension for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water.

-

Dry the product under vacuum to yield the desired carboxylic acid.

Self-Validation: The product can be characterized by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm) and IR spectroscopy (appearance of a broad O-H stretch for the carboxylic acid).

Conclusion: A Strategic Asset in Synthesis

This compound stands out as a highly versatile and strategic building block for chemical synthesis. The orthogonal reactivity of its nitro, methyl ester, and methyl groups allows for a stepwise and controlled elaboration into a wide range of more complex heterocyclic structures. Its ability to undergo efficient reduction to the corresponding amine, participate in nucleophilic aromatic substitution, and serve as a precursor to amides and carboxylic acids makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide aim to empower scientists to fully harness the synthetic potential of this powerful intermediate.

References

-

Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(6), 7358-7367. Retrieved from [Link]

-

Turovska, B., et al. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Chemical Reviews, 2(3), 191-204. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2014124418A1 - Modulators of methyl modifying enzymes, compositions and uses thereof.

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

-

O'Neill, M. J., & Schindler, C. S. (2024). Unlocking Terpenoid Transformations: C–H Bond Functionalization for Methyl Group Substitution, Elimination, and Integration. ACS Central Science, 10(7), 1335–1337. Retrieved from [Link]

-

ResearchGate. (n.d.). Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers. Retrieved from [Link]

-

PubMed. (2005). Picolylamine-methylphosphonic acid esters as tridentate ligands for the labeling of alcohols with the fac-[M(CO)3]+ core (M = 99mTc, Re). Nuclear Medicine and Biology, 32(5), 473-484. Retrieved from [Link]

- Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.

-

Cholewinski, A., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(6), 1735. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Frontiers Media. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 705881. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

ScienceDaily. (2024, July 3). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

-

Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19357-19361. Retrieved from [Link]

-

National Institutes of Health. (2022). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 24(4), 972-976. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

ResearchGate. (2022). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

David Read. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12, 19357-19361. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). End-group functionalization of poly(2-oxazoline)s using methyl bromoacetate as initiator followed by direct amidation. Retrieved from [Link]

-

ResearchGate. (1951). REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. Retrieved from [Link]

- Google Patents. (n.d.). CN103570552A - Synthesis method of methyl 3-nitrosalicylate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking Terpenoid Transformations: C–H Bond Functionalization for Methyl Group Substitution, Elimination, and Integration - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Nitropicolinates: A Technical Chronicle of Discovery and Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropicolinate esters, a specialized class of pyridine carboxylic acid derivatives, hold a significant position in the landscape of modern organic synthesis and drug discovery. Their history is not one of a singular discovery but rather a logical progression built upon foundational advancements in pyridine chemistry. The introduction of a nitro group onto the picolinate framework fundamentally alters its electronic properties, paving the way for a diverse array of subsequent chemical transformations. This technical guide delves into the historical context of their discovery, details the evolution of their synthetic methodologies, and explores their critical role as versatile intermediates in the development of pharmaceuticals and agrochemicals.

Historical Perspective: Overcoming the Challenge of Pyridine Nitration

The journey to nitropicolinate esters begins with a fundamental challenge in heterocyclic chemistry: the nitration of pyridine. The pyridine ring, an electron-deficient aromatic system due to the electronegative nitrogen atom, is notoriously resistant to electrophilic aromatic substitution reactions like nitration. Early attempts to directly nitrate pyridine required harsh conditions and yielded minimal products.

A paradigm shift occurred with the work of German chemist Jakob Meisenheimer, who, in 1926, first reported the synthesis of pyridine N-oxide. This discovery was a watershed moment. The N-oxide functionality activates the pyridine ring, particularly at the 4-position, rendering it susceptible to electrophilic attack. This newfound reactivity of pyridine N-oxides set the stage for the development of a vast array of substituted pyridines, including the nitropicolinates.

Building on this, the first synthesis of a nitropicolinic acid derivative was achieved in 1947 by Eiji Ochiai and E. Hayashi at the University of Tokyo. Their successful nitration of pyridine-2-carboxylic acid N-oxide (picolinic acid N-oxide) marked the formal advent of the nitropicolinate family of compounds.[1]

The Cornerstone of Synthesis: Nitration of Picolinic Acid N-Oxide

The most prevalent and historically significant route to nitropicolinates commences with the nitration of picolinic acid N-oxide. This precursor is typically prepared by the oxidation of 2-picoline. The N-oxide is crucial as it directs the incoming nitro group primarily to the 4-position of the pyridine ring.

Synthesis of 4-Nitropicolinic Acid N-Oxide

A representative and well-established procedure for the synthesis of 4-nitropicolinic acid N-oxide involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[2]

Experimental Protocol: Synthesis of 4-Nitropicolinic Acid N-Oxide [2]

-

Preparation of the Nitrating Mixture: A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and pre-cooled, maintaining a temperature below 10 °C.

-

Reaction Setup: Picolinic acid N-oxide is dissolved in the pre-cooled nitrating mixture.

-

Heating and Reaction: The resulting solution is carefully heated to 120-130 °C for approximately 2.5 hours.

-

Workup: After cooling to room temperature, the reaction mixture is poured onto ice, leading to the precipitation of the product.

-

Isolation and Purification: The crude 4-nitropicolinic acid N-oxide is collected by filtration and can be further purified by recrystallization.

This method provides a reliable and scalable route to this key intermediate.

Esterification: From Nitropicolinic Acid to Nitropicolinate Ester

Once the nitropicolinic acid or its N-oxide is obtained, the subsequent esterification can be achieved through several standard methods of organic synthesis.

Fischer Esterification

The most direct method is the Fischer esterification, which involves reacting the nitropicolinic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[3]

Experimental Protocol: General Fischer Esterification of 4-Nitropicolinic Acid

-

Reaction Setup: 4-Nitropicolinic acid is suspended in the desired alcohol (e.g., methanol, ethanol).

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained at that temperature for several hours.

-

Workup: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

Isolation: The organic extracts are dried and concentrated to yield the crude nitropicolinate ester, which can be purified by chromatography or recrystallization.

Activation of the Carboxylic Acid

For more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to esterification. A common method involves the conversion of the carboxylic acid to its acid chloride.

Experimental Protocol: Esterification via the Acid Chloride [2]

-

Acid Chloride Formation: 4-Nitropicolinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[2]

-

Reaction with Alcohol: The resulting crude acid chloride is then reacted with the desired alcohol in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated.

-

Workup and Isolation: A standard aqueous workup followed by extraction and purification yields the final nitropicolinate ester.

The choice of esterification method depends on the specific alcohol being used and the overall stability of the starting materials and products.

Synthetic Pathways and Key Transformations

The following diagram illustrates the primary synthetic pathway from picolinic acid to a methyl nitropicolinate ester and its subsequent reduction to an aminopicolinate, a crucial intermediate for further functionalization.

Caption: Synthetic pathway from picolinic acid to methyl 4-aminopicolinate.

The Role of Nitropicolinate Esters as Synthetic Intermediates

The true value of nitropicolinate esters lies in their utility as versatile synthetic intermediates. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, and the nitro group itself can be readily transformed into other functional groups.

Precursors to Aminopicolinates

The most significant application of nitropicolinate esters is as precursors to aminopicolinate esters. The reduction of the nitro group to an amino group is a high-yielding and reliable transformation, typically accomplished through catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or with reducing agents like tin(II) chloride.[2]

These aminopicolinates are key building blocks in the synthesis of a wide range of biologically active molecules.

Applications in Agrochemicals and Pharmaceuticals

The derivatives of nitropicolinate esters, particularly the aminopicolinates, have found significant applications in the agrochemical and pharmaceutical industries.

Herbicides

The picolinic acid family of herbicides is a major class of synthetic auxin herbicides used for broadleaf weed control.[4][5] Many of these herbicides feature an amino group on the pyridine ring, highlighting the importance of aminopicolinate intermediates derived from nitropicolinates. The substitution pattern on the aminopicolinate core is crucial for herbicidal activity and crop selectivity.[6]

Pharmaceuticals

The picolinate scaffold is a common motif in medicinal chemistry. The ability to introduce an amino group via the nitropicolinate route provides a handle for further elaboration and the introduction of diverse functionalities. This is critical for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[7] Derivatives of picolinic acid have been investigated for a range of therapeutic areas, including as anti-inflammatory, analgesic, and anticancer agents.

Conclusion

The discovery and development of nitropicolinate esters represent a significant chapter in the history of heterocyclic chemistry. While not a singular event, their emergence was a direct consequence of overcoming the synthetic hurdle of pyridine nitration through the use of N-oxides. The synthetic routes to these compounds are now well-established, providing chemists with reliable methods to access these valuable intermediates. The true impact of nitropicolinate esters is realized in their role as versatile precursors, particularly to aminopicolinates, which are foundational building blocks for a host of important molecules in the agrochemical and pharmaceutical industries. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the chemistry of nitropicolinate esters will undoubtedly remain a cornerstone of synthetic strategy.

References

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Research Journal of Pure and Applied Chemistry, 2(4), 371-378. [Link]

-

Organic Syntheses. (1955). Picolinic acid hydrochloride. Organic Syntheses, Coll. Vol. 3, p.735; Vol. 29, p.80. [Link]

-

Feng, T., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(21), 6653. [Link]

-

Practical Organic Chemistry. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13, 22503-22513. [Link]

- Google Patents. (n.d.). Process for producing pyridine carboxylic acids. (US8575350B2).

-

Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23, 6223-6236. [Link]

- Google Patents. (n.d.). Processes for the production of picolinic acid derivatives. (US3245998A).

-

PrepChem. (n.d.). Synthesis of picolinic acid. Retrieved from [Link]

-

Norris, J. (2018, April 21). Synthesis of Esters [Video]. YouTube. [Link]

-

Zeidan, Y. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 633-644. [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

- Google Patents. (n.d.). 4-aminopicolinates and their use as herbicides. (US6297197B1).

-

Al-Saif, F. A., et al. (2020). Synthesis, characterization, and in vitro anticancer activity of new picolinic acid derivatives. Journal of Chemistry, 2020, 1-10. [Link]

-

LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. [Link]

-

Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]

-

PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. [Link]

-

Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1391. [Link]

-

ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and... [Image]. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.2 Nucleophilic Acyl Substitution Reactions. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

-

Hernandez, D. (n.d.). Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS. [Link]

-

Norris-Tull, D. (2024, November). Picolinic Acid Family of Herbicides. Management of Invasive Plants in the Western USA. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. researchgate.net [researchgate.net]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 6. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 7. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

Methodological & Application

Application Note: A Robust Protocol for the Chemoselective Reduction of Methyl 3-methyl-6-nitropicolinate

Introduction

The reduction of aromatic nitro groups to primary amines is a cornerstone transformation in organic synthesis, providing access to anilines that are fundamental building blocks for pharmaceuticals, agrochemicals, and dyes.[1] The synthesis of substituted aminopyridines, in particular, is of high interest to drug development professionals, as this motif is a prevalent core in numerous biologically active compounds.